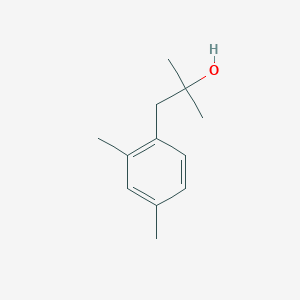

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a tertiary alcohol group attached to a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol typically involves the reaction of 2,4-dimethylbenzyl chloride with a suitable organometallic reagent such as methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: 1-(2,4-Dimethylphenyl)-2-methyl-2-propanone.

Reduction: 2,4-Dimethylphenylmethane.

Substitution: 1-(2,4-Dimethyl-5-nitrophenyl)-2-methyl-2-propanol (nitration product).

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The tertiary alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,4-Dimethylphenyl)ethanol: Similar structure but with a primary alcohol group.

1-(2,4-Dimethylphenyl)ethanone: Contains a ketone group instead of an alcohol.

2,4-Dimethylphenyl isocyanate: Contains an isocyanate group instead of an alcohol.

Uniqueness

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol is unique due to its tertiary alcohol group, which imparts distinct chemical and physical properties compared to its similar compounds. This structural feature influences its reactivity, making it suitable for specific synthetic and industrial applications.

Biologische Aktivität

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol, also known as a tertiary alcohol, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing on diverse sources to provide a comprehensive overview.

- Chemical Formula : C₁₂H₁₈O

- Molecular Weight : 182.27 g/mol

- Structural Characteristics : The compound features a bulky dimethylphenyl group and a tertiary alcohol functional group, which may influence its biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

- Mechanism : The compound potentially acts by donating electrons to free radicals, thus stabilizing them and reducing their reactivity.

- Case Study : In vitro studies demonstrated that this compound could reduce oxidative stress markers in cultured cells, suggesting its utility in protective formulations against oxidative damage.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies.

- Mechanism : It is hypothesized that the compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Research Findings : A study observed a significant reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound, indicating its potential as an anti-inflammatory agent.

3. Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

- Mechanism : The neuroprotective activity is believed to stem from its ability to reduce oxidative stress and inflammation in neural tissues.

- Case Study : In models of neurodegeneration, treatment with this compound resulted in improved neuronal survival rates compared to untreated controls.

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic applications.

- Acute Toxicity : Studies indicate low acute toxicity levels; however, long-term effects require further investigation.

- Safety Data : According to available data from PubChem and other databases, no significant adverse effects have been reported at therapeutic doses .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-5-6-11(10(2)7-9)8-12(3,4)13/h5-7,13H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTJTOURVOPHFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C)(C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.